Arvanil

Vue d'ensemble

Description

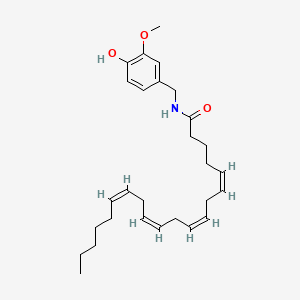

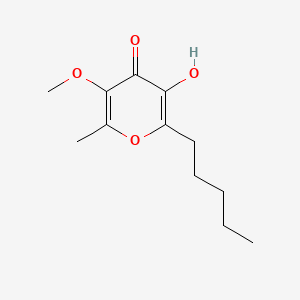

Arvanil is a structural analog of capsaicin, the active component of hot peppers from the Capsicum family . It is the amide of vanillylamine and arachidonic acid . Arvanil has been shown to induce analgesia in rat and mouse models of pain .

Synthesis Analysis

Arvanil is a synthetic capsaicin mimetic . It has been used in studies investigating its combinatorial apoptotic activity with other drugs in cisplatin-resistant lung cancer .Molecular Structure Analysis

Arvanil’s molecular formula is C28H41NO3 . Its InChI code is InChI=1S/C28H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(31)29-24-25-21-22-26(30)27(23-25)32-2/h7-8,10-11,13-14,16-17,21-23,30H,3-6,9,12,15,18-20,24H2,1-2H3,(H,29,31)/b8-7-,11-10-,14-13-,17-16- .Chemical Reactions Analysis

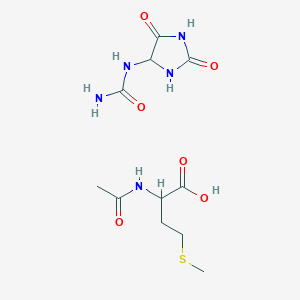

Arvanil has been shown to have complex interactions with the cannabinoid system . It potentiates the agonist activity of endogenous cannabinoids by inhibiting the reuptake of arachidonoyl ethanolamide (AEA) . It has also been found to induce high mitochondrial calcium flow, contributing to a decrease in mitochondrial membrane permeability transition pore (mPTP) opening and oxidative phosphorylation levels .Physical And Chemical Properties Analysis

Arvanil has a molecular weight of 439.6 g/mol . It is soluble in 0.1M Na2CO3 (1 mg/ml), DMF (15 mg/ml), DMSO (13 mg/ml), and Ethanol (31 mg/ml) .Applications De Recherche Scientifique

Anticancer Effects in Melanoma Treatment

Arvanil has shown promising results in the treatment of melanoma, a type of skin cancer . It has been found to inhibit the viability and proliferation of various malignant melanoma cells . When combined with Mitoxantrone (MTX), an anticancer drug, Arvanil exerts additive interactions, making it a potential candidate for melanoma multi-drug therapy .

Safety Profile in Human Cells

Arvanil has been tested in human keratinocytes (HaCaT) and normal human melanocytes (HEMa–LP), revealing that it does not cause significant cytotoxicity in these cell lines . This suggests that Arvanil could be a safer option for cancer treatment as it does not harm healthy cells .

Induction of Ferroptosis in Hepatocellular Carcinoma

Arvanil has been found to induce ferroptosis, a form of programmed cell death, in hepatocellular carcinoma (HCC) cells . It does this by inducing high mitochondrial calcium flow, which contributes to a decrease in mitochondrial membrane permeability transition pore (mPTP) opening and oxidative phosphorylation levels .

Binding to MICU1

Arvanil directly binds to two amino acid sites of mitochondrial calcium uptake protein 1 (MICU1), namely Ser47 and Phe128 . This binding triggers the process of ferroptosis, inhibiting the growth of HCC cells .

Enhancing Chemosensitivity

Arvanil has been found to enhance the chemosensitivity of cisplatin, a chemotherapy drug, by inducing HCC cellular ferroptosis . This suggests that Arvanil could be used in combination with other drugs to improve the effectiveness of cancer treatment .

Mécanisme D'action

Target of Action

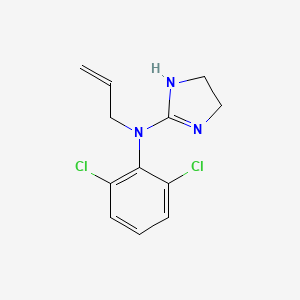

Arvanil is a synthetic analog of capsaicin that combines properties of both cannabinoids and vanilloids . It primarily targets the Transient Receptor Potential Vanilloid 1 (TRPV1) and Cannabinoid receptor 1 (CB1) . Additionally, Arvanil has been found to bind to Mitochondrial Calcium Uptake 1 (MICU1) . These targets play crucial roles in various cellular processes, including pain perception, inflammation, and regulation of intracellular calcium .

Mode of Action

Arvanil interacts with its targets to induce changes in cellular processes. It stimulates both TRPV1 and CB1 receptors . In the case of MICU1, Arvanil binds directly to two amino acid sites, namely Ser47 and Phe128 . This binding triggers a series of events leading to changes in cellular function .

Biochemical Pathways

Arvanil’s interaction with MICU1 leads to high mitochondrial calcium flow, contributing to a decrease in mitochondrial membrane permeability transition pore (mPTP) opening and oxidative phosphorylation levels . This ultimately triggers cellular ferroptosis, a form of regulated cell death

Result of Action

Arvanil’s action results in the inhibition of cell viability and proliferation in various malignant cells, as demonstrated by MTT and BrdU assays . It induces ferroptosis in hepatocellular carcinoma cells , and it has been suggested that Arvanil could be a candidate drug for the treatment of hepatocellular carcinoma .

Safety and Hazards

Orientations Futures

Arvanil has shown promising results in the treatment of various cancers. It has been found to induce ferroptosis in hepatocellular carcinoma cells and inhibit the viability and proliferation of various malignant melanoma cells . Future studies examining the anticancer activity of a greater number of capsaicin analogs, including Arvanil, represent novel strategies in the treatment of human cancers .

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28(31)29-24-25-21-22-26(30)27(23-25)32-2/h7-8,10-11,13-14,16-17,21-23,30H,3-6,9,12,15,18-20,24H2,1-2H3,(H,29,31)/b8-7-,11-10-,14-13-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLMCRFQGHWOPM-ZKWNWVNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arvanil | |

CAS RN |

128007-31-8 | |

| Record name | Arvanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128007-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arvanil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128007318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

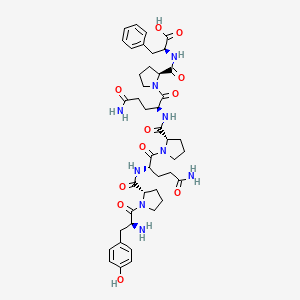

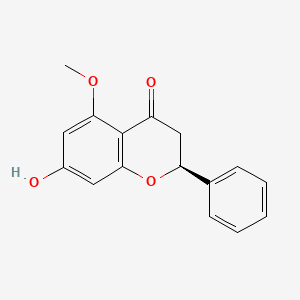

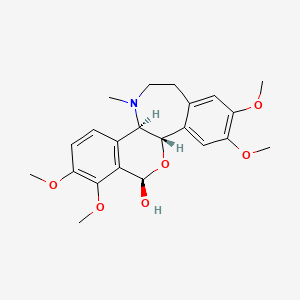

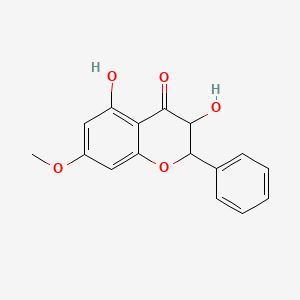

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol](/img/structure/B1665715.png)